2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a synthetic nicotinonitrile derivative characterized by a pyridine core substituted with a nitrile group at position 3, a 3-(trifluoromethyl)phenyl group at position 4, and a sulfanyl-linked 2,4-dichlorobenzyl moiety at position 2.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2S/c21-15-5-4-13(18(22)9-15)11-28-19-17(10-26)16(6-7-27-19)12-2-1-3-14(8-12)20(23,24)25/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKRBNGQPVOKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SCC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and malononitrile, followed by cyclization.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with a thiol to form the corresponding sulfanyl derivative.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under conditions that favor substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and nitrile functionalities. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogenated aromatic rings and nitrile groups suggests potential activity as antimicrobial, anticancer, or anti-inflammatory agents.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dichlorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, while the nitrile group may participate in covalent interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following comparison focuses on 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)propyl)-2(1H)-pyridinone (CAS: 672949-09-6), a structurally related compound described in the provided evidence.
Structural and Functional Group Analysis
| Parameter | 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile | 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)propyl)-2(1H)-pyridinone |
|---|---|---|
| Core Structure | Nicotinonitrile (pyridine with nitrile group at C3) | Pyridinone (cyclic amide with hydroxyl group at C4) |
| Molecular Formula | C₂₀H₁₁Cl₂F₃N₂S | C₂₄H₂₂Cl₂F₃NO₂S |
| Key Substituents | - 2,4-Dichlorobenzylsulfanyl (C2) - 3-(Trifluoromethyl)phenyl (C4) |
- 2,4-Dichlorobenzyl (C3) - 3-(Trifluoromethyl)benzylsulfanyl (side chain) - Hydroxyl (C4) |
| Functional Groups | Nitrile, sulfanyl ether, halogenated aryl | Hydroxyl, sulfanyl ether, halogenated aryl, cyclic amide |
| Molecular Weight (Da) | ~469.28 | ~552.41 |
Key Differences
Core Structure: The nicotinonitrile core includes a nitrile group, which may enhance electrophilic reactivity, whereas the pyridinone core contains a hydroxyl group and cyclic amide, favoring hydrogen bonding .
Substituent Positions: The 2,4-dichlorobenzyl group is directly attached via a sulfanyl group in the nicotinonitrile derivative but is part of a branched alkyl chain in the pyridinone compound .
Hydrophilicity: The hydroxyl group in the pyridinone derivative likely increases solubility compared to the nitrile group in the nicotinonitrile compound .
Potential Pharmacological Implications
- The pyridinone compound’s hydroxyl and cyclic amide groups could enhance binding to targets requiring polar interactions, such as kinases or proteases .
Research Findings and Limitations
- Synthetic Accessibility : Both compounds feature complex halogenated and sulfanyl substituents, which may pose challenges in regioselective synthesis.
- Biological Data: No activity data (e.g., IC₅₀, binding affinities) are provided in the evidence, limiting direct pharmacological comparisons.
- Structural Insights: The pyridinone derivative’s branched alkyl chain may reduce membrane permeability compared to the nicotinonitrile’s linear structure .
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